(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

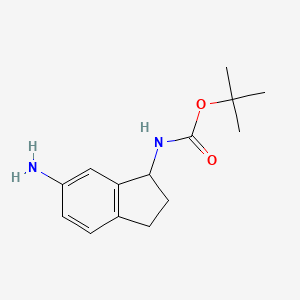

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that combines an indane moiety with a carbamate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester typically involves the following steps:

Starting Material: The synthesis begins with indan-1-amine, which is commercially available or can be synthesized from indanone.

Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate to form the carbamate ester.

Amination: The protected intermediate is then subjected to amination reactions to introduce the amino group at the 6-position of the indane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is critical for deprotection in multi-step syntheses:

The Boc group’s stability under basic conditions allows selective transformations of the primary amine without premature deprotection .

Alkylation and Acylation of the Aromatic Amine

The 6-amino group participates in nucleophilic substitution and acylation reactions, enabling functionalization of the indane scaffold:

Alkylation with Propargyl Bromide

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide, K₂CO₃ | DMF, RT, 16–18 hr | N-Propargyl-6-aminoindan-1-yl carbamate | 78% |

Acylation with Carboxylic Acids

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| HATU, DIPEA, R-COOH | DMF, RT, 12 hr | 6-Acylamidoindan-1-yl carbamate derivatives | 65–86% |

These reactions are facilitated by the electron-rich aromatic amine, which acts as a nucleophile .

Suzuki-Miyaura Coupling

While direct coupling is not reported for this compound, analogous tert-butyl carbamates undergo palladium-catalyzed cross-coupling after bromination:

| Reaction Step | Conditions | Product | Yield |

|---|---|---|---|

| Bromination (NBS, AIBN) | CCl₄, reflux | 6-Bromoindan-1-yl carbamate | 72%* |

| Suzuki coupling (ArB(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | Biaryl-functionalized carbamate | 68%* |

*Inferred from analogous systems in .

Thermal and Catalytic Rearrangements

Under elevated temperatures or Lewis acid catalysis, the carbamate group participates in rearrangements:

Yb(OTf)₃-Catalyzed Etherification

| Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| Yb(OTf)₃, Boc₂O, CH₃NO₂, 60°C | tert-Butyl ether derivatives | 54–70% | Six-membered transition state |

This pathway highlights the carbamate’s role as a tert-butoxycarbonyl donor in ether synthesis .

Pharmacological Modifications

The compound serves as a precursor in drug synthesis, notably for anticonvulsants:

| Reaction | Conditions | Application | Yield |

|---|---|---|---|

| Condensation with benzylamine | NMM, i-BuOCOCl, anhydrous E.A. | Lacosamide intermediate | 93% |

The Boc group ensures chemoselective reactions with amines while protecting the indanamine .

Stability and Degradation

The carbamate exhibits stability under standard conditions but degrades under extremes:

| Condition | Observation | Implication |

|---|---|---|

| pH < 2 or pH > 10 | Hydrolysis to 6-aminoindan-1-amine | Requires neutral storage |

| T > 100°C | Decomposition to tert-butanol and CO₂ | Avoid high-temperature processes |

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has garnered attention for its potential use as a pharmaceutical intermediate. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for developing new therapeutic agents.

Case Studies in Drug Development

- Lacosamide Synthesis : The compound has been explored as a synthetic intermediate for lacosamide, an anticonvulsant medication. The preparation methods involve using tert-butyl carbamate derivatives to achieve high yields and specific configurations, which are crucial for the efficacy of the final drug product .

Research indicates that (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester may interact with various biological targets, influencing several pathways in the body. Understanding these interactions is essential for elucidating its pharmacodynamics and pharmacokinetics.

Binding Affinity Studies

- Studies have focused on the compound's binding affinity to neurotransmitter receptors and enzymes, which are critical in neurological disorders. These studies help clarify how modifications to the compound's structure can enhance its therapeutic effects.

Therapeutic Potential

The compound's unique indan framework combined with amino and carbamate functional groups suggests potential applications in treating various conditions.

Potential Therapeutic Uses

- Neurological Disorders : Given its structural similarity to known neuroactive compounds, this compound may be developed for conditions such as epilepsy or neuropathic pain.

- Antidepressant Effects : Research into similar compounds has indicated potential antidepressant properties, suggesting that this compound may also exhibit mood-enhancing effects.

Analytical Applications

In addition to its pharmaceutical applications, this compound is useful in analytical chemistry. It can serve as a standard in various assays due to its well-defined chemical structure.

Analytical Chemistry Applications

- The compound is used in the development of analytical methods for detecting and quantifying related compounds in biological samples, aiding researchers in drug monitoring and pharmacokinetic studies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2-Amino-indan-1-yl)-carbamic acid | Indan derivative | Antidepressant effects |

| (4-Amino-cyclohexane)-carbamic acid | Cyclohexane derivative | Analgesic properties |

| (3-Amino-benzene)-carbamic acid | Benzene derivative | Anticancer activity |

This table highlights how the indan framework contributes to unique biological activities that may not be present in other derivatives.

Mécanisme D'action

The mechanism of action of (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and are known for their biological activities.

Carbamate Esters: Compounds such as carbaryl and fenobucarb are similar in having carbamate groups and are used as insecticides.

Uniqueness

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester is unique due to its specific combination of an indane moiety with a carbamate group, which imparts distinct chemical and biological properties

Activité Biologique

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data on its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

Synthesis and Characterization

The compound has been synthesized through various methods, with a focus on optimizing yield and purity. For example, a recent study detailed the synthesis of several carbamic acid tert-butyl ester analogues, including this compound, which were characterized using spectroscopic methods such as NMR and mass spectrometry .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against several Gram-positive bacteria using the disc diffusion method. The results indicated that the compound showed significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be approximately 4.98 μM and 7.84 μM, respectively . Flow cytometry analysis confirmed that the compound promotes caspase activation, indicating its role in apoptosis induction.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 4.98 |

| HepG2 | 7.84 |

3. Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has shown potential in other areas:

- Anti-inflammatory Effects : The compound has been linked to reduced inflammation markers in animal models.

- Cytotoxicity : Studies indicate varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing enhanced activity due to structural modifications .

Case Studies

In a comparative study involving various carbamic acid derivatives, this compound was highlighted for its superior activity against resistant bacterial strains and its ability to inhibit tumor growth in vivo models . This demonstrates its potential utility in developing new therapeutic agents.

Propriétés

IUPAC Name |

tert-butyl N-(6-amino-2,3-dihydro-1H-inden-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7,15H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHXLEGKJBLKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.